erbB-2
Description
Properties
Molecular Formula |
C50H78N10O11 |
|---|---|
Molecular Weight |
995.21 |
Origin of Product |
United States |
Comparison with Similar Compounds
EGFR (ErbB-1)
- Instead, it acts as a preferred dimerization partner for ligand-bound ErbB receptors (e.g., EGFR, ErbB-3) .
- Kinase Activity: ErbB-2 exhibits stronger basal kinase activity compared to EGFR.
- Therapeutic Targeting: Dual inhibitors (e.g., GW2974) targeting both EGFR and this compound demonstrate IC50 values <80 nM in kinase assays and inhibit tumor growth in xenograft models at 10–30 mg/kg doses .
ErbB-3
- Kinase Deficiency : ErbB-3 lacks intrinsic kinase activity and relies on heterodimerization with this compound for signaling. This partnership amplifies PI3K/Akt activation due to ErbB-3’s six PI3K-binding sites .
- Ligand Specificity : Neuregulins (NRGs) bind ErbB-3/ErbB-4 with high affinity (KD ~1–5 nM), whereas this compound binds NRGs weakly (KD ~100 nM) .
ErbB-4
- Ligand Activation : ErbB-4 binds NRGs and betacellulin (BTC). Unlike this compound, ErbB-4 undergoes regulated intramembrane proteolysis (RIP), releasing a soluble intracellular domain that translocates to the nucleus .
Therapeutic Targeting and Inhibitor Profiles
Monoclonal Antibodies
- Trastuzumab : Binds this compound’s extracellular domain, inhibiting dimerization and promoting receptor internalization. Enhances TRAIL-mediated apoptosis by suppressing Akt activation (IC50 reduction from 1.2 μg/mL to 0.3 μg/mL in BT474 cells) .
- Pertuzumab : Targets this compound’s dimerization interface, blocking heterodimer formation with ErbB-3 .
Tyrosine Kinase Inhibitors (TKIs)
Dual Inhibitors
Dual this compound/EGFR inhibitors exhibit broader efficacy in tumors co-expressing both receptors (e.g., N87 gastric cancer cells). For example, OSI-774 (EGFR-specific) shows 25-fold lower potency in this compound-overexpressing BT474 cells compared to dual inhibitors .
Mechanisms of Resistance and Heterogeneity
Tumor Heterogeneity
- Amplification Variability : In bladder cancer, this compound amplification is heterogeneous, with 10/141 tumors showing intrachromosomal clusters of amplified genes .
- Nuclear this compound (Nuclthis compound) : Nuclear-localized this compound correlates with cyclooxygenase-2 (COX-2) expression and trastuzumab resistance. Abrogating nuclear translocation inhibits tumor growth in vivo .
Alternative Signaling Pathways
- Jak2/PRL Pathway : Autocrine prolactin secretion induces this compound phosphorylation via Jak2, bypassing ligand-dependent activation .
- Integrin β4 Cooperation: Integrin β4 enhances this compound signaling and invasion, complicating monotherapy approaches .
Clinical Implications and Prognostic Value
- Prognostic Markers: this compound overexpression in early-stage breast cancer predicts shorter time to treatment failure (19% of cases show 16–128-fold mRNA overexpression) .
- Therapeutic Index: Dual inhibitors show selectivity for tumor cells (e.g., BT474 IC50 = 14 nM vs. normal fibroblasts IC50 >1 μM) .
Q & A
Q. What is the functional role of ErbB-2 in cancer progression?
this compound (HER2/neu) is a receptor tyrosine kinase that drives oncogenic signaling when overexpressed. It promotes tumor growth and survival by forming homo- or heterodimers with other EGFR family members (e.g., EGFR/ErbB-1), leading to activation of downstream pathways like PI3K/AKT, MAPK/ERK, and STATs. In prostate cancer, this compound overexpression correlates with androgen-independent progression and resistance to hormone therapy via interactions with cholesterol-rich lipid rafts and CXCR4/Src signaling . In breast cancer, amplification of This compound is linked to aggressive phenotypes, early relapse, and poor survival .
Methodological Insight : Use in vitro kinase assays (e.g., IC50 measurements for inhibitors) and xenograft models (e.g., BT474 breast cancer cells) to study this compound-driven tumorigenesis .
Q. Which experimental models are standard for studying this compound signaling?
- NIH/3T3 transformation : Overexpression of this compound under strong promoters (e.g., Moloney murine leukemia virus LTR) induces malignant transformation, validating its oncogenic potential .
- Xenograft models : BT474 (breast) and PC3 (prostate) cell lines are used to evaluate this compound-targeted therapies in vivo .
- 3D cell culture : Mimics tumor microenvironment interactions, such as this compound and CD44 synergy in metastasis .
Q. How is this compound expression quantified in preclinical studies?
- FACE this compound ELISA : Quantifies total and phosphorylated this compound in adherent/non-adherent cells. Requires replicate wells for parallel analysis of phosphorylation states .
- Immunohistochemistry (IHC) : Standard for clinical samples; scoring systems (e.g., HER2/neu IHC 0-3+) correlate amplification with prognosis .
- siRNA knockdown : Validates functional roles (e.g., BT474 cells treated with Lenti-shERBB2 show reduced mRNA/protein levels and altered TACC1 expression) .
Advanced Research Questions
Q. How do this compound heterodimers influence therapeutic resistance?
this compound/EGFR heterodimers amplify signaling output, reducing efficacy of single-target therapies. For example, co-expression in ovarian cancer predicts worse outcomes than either receptor alone. Dual inhibitors (e.g., GW2974) block both kinases, showing 10-75× selectivity over normal cells and suppressing xenograft growth at 10–30 mg/kg doses .
Methodological Insight : Use phospho-specific antibodies (e.g., anti-p-ErbB-2) and co-immunoprecipitation to study heterodimer-driven pathway activation .
Q. What methodologies validate this compound as a predictive biomarker?
- CALGB 8541 trial analysis : High-dose cyclophosphamide/doxorubicin/5-FU improved survival in this compound+ breast cancer patients. Proportional hazards models adjusted for prognostic indices (e.g., lymph node status) confirm dose-response interactions .
- Multiplex IHC : Co-detection of phosphorylated this compound and EGFR identifies tumors with ligand-dependent activation, predicting poor survival .
Q. What strategies overcome this compound-driven resistance in hormone-refractory cancers?
- Combination therapy : Gemcitabine + this compound inhibitors enhance apoptosis in prostate cancer, delaying androgen-independent progression .
- Antisense oligonucleotides : Reduce this compound protein by 35% in SK-Br-3 cells, specifically inhibiting proliferation in amplified lines .
- Dual kinase inhibitors : GW2974 suppresses this compound/EGFR autophosphorylation in tumor fragments, with IC50s <80 nM .
Q. How do phosphorylation states impact this compound signaling analysis?
Phosphorylated this compound (activated) correlates with ligand-dependent EGFR co-signaling. In breast cancer, 97% of p-ErbB-2+ tumors co-express EGFR, linked to the shortest survival. Use phospho-specific FACE assays or Western blotting with anti-pTyr1248 antibodies to distinguish activated states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
